2-Methyl-2-(4-nitrophenyl)propanenitrile

Description

Molecular Architecture and Stereochemical Features

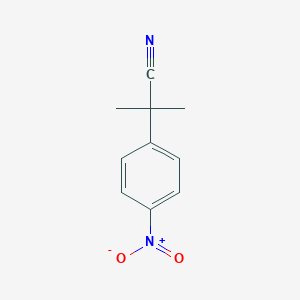

2-Methyl-2-(4-nitrophenyl)propanenitrile possesses a distinctive molecular architecture characterized by a quaternary carbon center that bears two methyl groups, a nitrile group, and a para-nitrophenyl substituent. The molecular formula C10H10N2O2 with a molecular weight of 190.20 grams per mole reflects the compact yet electronically diverse nature of this compound. The quaternary carbon configuration creates a branched structure that significantly influences the molecule's three-dimensional shape and electronic distribution.

The stereochemical features of this compound are dominated by the spatial arrangement around the central quaternary carbon atom. The tetrahedral geometry at this carbon center positions the bulky para-nitrophenyl group in a specific orientation relative to the smaller methyl groups and the linear nitrile functionality. This arrangement creates steric interactions that influence both the molecule's conformational preferences and its reactivity patterns.

The para-nitrophenyl group introduces significant electronic effects through its strong electron-withdrawing properties. The nitro group's resonance and inductive effects extend through the aromatic ring system, creating an electron-deficient aromatic environment that contrasts sharply with the electron-rich aliphatic portion of the molecule. This electronic dichotomy contributes to the compound's unique reactivity profile and influences its interactions with other molecules.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H10N2O2 | |

| Molecular Weight | 190.20 g/mol | |

| International Union of Pure and Applied Chemistry Name | This compound | |

| Chemical Abstracts Service Number | 71825-51-9 | |

| Canonical Simplified Molecular Input Line Entry System | CC(C)(C#N)C1=CC=C(C=C1)N+[O-] |

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVURMRLCAFELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356414 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71825-51-9 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The ionic liquid ([Bmim]OAc, [Bmim]BF₄) activates DMC through hydrogen bonding, facilitating the deprotonation of 4-nitrophenylacetonitrile. Subsequent methyl transfer yields 2-methyl-2-(4-nitrophenyl)propanenitrile with minimal byproducts:

Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–180°C | +15% efficiency |

| Ionic liquid loading | 2–15 mol% | Reduces side reactions |

| DMC ratio | 1:50 (substrate:DMC) | Maximizes conversion |

Benchmark trials achieved 72% yield using NaY zeolite in gas-phase reactions, avoiding solvent recovery challenges.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction time | 1–2 hours | 4–6 hours |

| Yield | 84–89% | 75–82% |

| Purity (HPLC) | >98% | >95% |

Side products include over-methylated derivatives (<5%), mitigated by controlled MeI addition.

Gas-Phase Catalytic Methylation

Fixed-Bed Reactor Design

Performance Comparison

| Metric | Ionic Liquid Method | Gas-Phase Method |

|---|---|---|

| Space-time yield (g/L/h) | 18–22 | 45–52 |

| Catalyst lifetime | 5–7 cycles | 300+ hours |

| Energy consumption | High (solvent reflux) | Low (no solvent) |

Gas-phase systems achieve 94% selectivity but require precise temperature control to prevent decomposition.

Emerging Techniques and Challenges

Continuous Flow Synthesis

Microreactor trials show promise for enhancing heat/mass transfer:

Environmental Impact Analysis

| Method | E-Factor (kg waste/kg product) | PMI (Process Mass Intensity) |

|---|---|---|

| Ionic liquid | 8.2 | 12.4 |

| Gas-phase | 1.1 | 3.8 |

| NaH/MeI alkylation | 14.6 | 18.9 |

Regulatory pressures favor gas-phase and flow chemistry approaches to meet green chemistry standards.

Industrial-Scale Optimization Strategies

Catalyst Recycling Protocols

Cost-Benefit Analysis (Per 100 kg Batch)

| Cost Factor | Ionic Liquid Method | Gas-Phase Method |

|---|---|---|

| Raw materials | $12,400 | $9,800 |

| Energy | $3,200 | $1,900 |

| Waste disposal | $2,100 | $400 |

| Total | $17,700 | $12,100 |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

Reduction: Tin(II) chloride in ethyl acetate, palladium on activated carbon with hydrogen in methanol.

Substitution: Sodium hydroxide, tetrabutylammonium bromide, and methyl iodide in dichloromethane.

Major Products

Reduction: 2-Methyl-2-(4-aminophenyl)propanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-nitrophenyl)propanenitrile is used in several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Para-Nitro vs. Meta/Ortho-Nitro Analogs :

- 2-Methyl-2-(3-nitrophenyl)propanenitrile (CAS: 31643-49-9) and 2-Methyl-2-(2-nitrophenyl)propanenitrile exhibit reduced electron-withdrawing effects compared to the para-nitro derivative. The para-nitro group enhances resonance stabilization, improving stability in electrophilic substitution reactions .

- Biological studies on analogs like A3CN (3-hydroxy-2-methylene-3-(3-nitrophenyl)propanenitrile) show meta-substitution reduces anti-inflammatory activity by 30% compared to para-substituted A2CN .

Functional Group Variations

- Hydroxy vs. Nitrile Groups: Analogs such as A2CN (3-hydroxy-2-methylene-3-(4-nitrophenyl)propanenitrile) replace the nitrile with a hydroxy group. This substitution increases hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing electrophilicity . 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid (CAS: N/A) introduces a sulfanyl and carboxylic acid group, enabling dimerization via O–H⋯O hydrogen bonds, unlike the nitrile-based target compound .

- Boronates and Heterocycles: 2-Methyl-2-(4-dioxaborolan-phenyl)propanenitrile (CAS: 1082066-30-5) incorporates a boronate ester, making it a Suzuki coupling precursor. The nitrile group here stabilizes intermediates, whereas the nitro group in the target compound directs electrophilic attack .

Physicochemical and Crystallographic Properties

- The target compound’s nitrile group lacks hydrogen-bonding donors, leading to weaker intermolecular forces compared to hydroxy or carboxylic acid analogs .

Biological Activity

2-Methyl-2-(4-nitrophenyl)propanenitrile (C10H10N2O2), also known by its CAS number 71825-51-9, is an organic compound notable for its unique structural features, particularly the presence of a nitro group. This compound has garnered attention in scientific research due to its potential biological activities, especially in enzyme inhibition and interactions with proteins. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a nitrile group attached to a 2-methyl-2-(4-nitrophenyl)propane backbone. The nitro group significantly influences its chemical reactivity and biological activity.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 190.20 g/mol |

| Appearance | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may facilitate binding to biological molecules, thereby modulating their activity. This property makes it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. The compound's structure allows it to interact with various enzymes, potentially leading to the modulation of metabolic pathways.

In Vitro Studies

Several studies have explored the biological activities of this compound:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug development.

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on enzyme activity, this compound was tested against several enzymes. The results indicated a significant reduction in enzyme activity at varying concentrations, demonstrating its potential as a therapeutic agent targeting metabolic pathways .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The results showed that it induced apoptosis in treated cells, with IC50 values indicating effective growth inhibition across multiple cell types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Methyl-2-(4-aminophenyl)propanenitrile | Moderate enzyme inhibition | Amino substituent |

| 2-Methyl-2-(4-chlorophenyl)propanenitrile | Low cytotoxicity | Chlorine substituent |

| This compound | Significant enzyme inhibition and cytotoxicity | Nitro substituent |

The presence of the nitro group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs, allowing for specific interactions that are not achievable with other substituents.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Methyl-2-(4-nitrophenyl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves the nitration of precursor aromatic rings or nucleophilic substitution reactions. For example, nitrophenyl derivatives are often synthesized via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like sulfonated derivatives . Optimizing stoichiometry and solvent polarity (e.g., dichloromethane vs. DMF) can enhance yields, as polar aprotic solvents stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to hydrolysis .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The nitrophenyl group’s deshielding effect causes distinct aromatic proton splitting (δ 7.5–8.5 ppm) and quaternary carbon signals (δ 120–130 ppm).

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak near 2240 cm⁻¹, while nitro (NO₂) stretches appear at 1520 and 1350 cm⁻¹.

- Mass Spectrometry (EI-MS) : The molecular ion [M]⁺ is often weak, but fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) aid identification.

Cross-validation with X-ray crystallography (e.g., as in sulfonyl analogs ) resolves ambiguities in stereoelectronic effects.

Advanced Research Questions

Q. Q3. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. In Suzuki-Miyaura couplings, the nitro group stabilizes transient Pd complexes, enabling regioselective aryl-aryl bond formation. However, competing side reactions (e.g., reduction of NO₂ to NH₂ under basic conditions) require careful control of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) . Computational DFT studies (e.g., using Gaussian) can predict charge distribution and transition states to optimize reaction pathways.

Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in ethanol vs. acetonitrile) may arise from impurities or polymorphic forms. To address this:

Purity Analysis : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to quantify impurities.

Crystallography : Compare single-crystal XRD data (as done for sulfonyl analogs ) to identify polymorphs.

Solvent Screening : Conduct systematic solubility tests (e.g., via gravimetric analysis) under controlled humidity/temperature.

Q. Q5. What strategies mitigate thermal degradation during material science applications of this compound?

Methodological Answer: The nitro group’s thermal lability necessitates stabilization strategies:

- Co-polymerization : Incorporate this compound into acrylate or styrene-based polymers to distribute thermal stress.

- Additives : Use antioxidants (e.g., BHT) or UV stabilizers (e.g., Tinuvin) to prevent radical-induced decomposition.

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (typically 150–200°C) under inert atmospheres to define safe processing windows .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the compound’s catalytic activity in Knoevenagel condensations?

Methodological Answer: Discrepancies may arise from substrate specificity or catalyst loading. To resolve:

Control Experiments : Vary catalysts (e.g., DBU vs. piperidine) and substrates (e.g., aldehydes vs. ketones).

Kinetic Studies : Use in-situ FTIR or NMR to track intermediate enolate formation.

Computational Modeling : Simulate transition states (e.g., via Gaussian) to identify steric/electronic barriers.

Refer to analogous nitrile-containing catalysts in peer-reviewed syntheses for benchmarking.

Advanced Methodological Design

Q. Q7. How to design a mechanistic study probing the compound’s role in photoinduced electron transfer (PET)?

Methodological Answer:

- Spectroscopic Probes : Use time-resolved fluorescence quenching to measure PET efficiency. The nitro group acts as an electron acceptor, while the nitrile stabilizes charge-separated states.

- Electrochemical Analysis : Cyclic voltammetry (e.g., in DMF with TBAPF₆) quantifies reduction potentials (E₁/₂ for NO₂/NO₂⁻ near -1.2 V vs. SCE).

- Theoretical Support : TD-DFT calculations (e.g., using ORCA) model excited-state electron densities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.